molecular formula C20H19N3O3S B2910339 (Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 292057-56-8

(Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2910339
CAS No.: 292057-56-8
M. Wt: 381.45
InChI Key: UHTNDARHGWVNCH-RAXLEYEMSA-N
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Description

(Z)-2-(2-Cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group and a (Z)-configured cyanoacrylamide moiety bearing a 4-methoxyphenyl substituent. This compound belongs to a broader class of thiophene derivatives investigated for diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme-inhibitory activities . Its synthesis typically involves multi-step reactions, such as cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene precursors with cyanoacetylating agents, followed by functionalization with substituted phenyl groups .

Properties

IUPAC Name

2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-14-8-6-12(7-9-14)10-13(11-21)19(25)23-20-17(18(22)24)15-4-2-3-5-16(15)27-20/h6-10H,2-5H2,1H3,(H2,22,24)(H,23,25)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTNDARHGWVNCH-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292057-56-8
Record name 2-{[(2E)-2-CYANO-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that belongs to the class of tetrahydrobenzo[b]thiophene derivatives. This class of compounds has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the biological activities associated with this specific compound based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

 Z 2 2 cyano 3 4 methoxyphenyl acrylamido 4 5 6 7 tetrahydrobenzo b thiophene 3 carboxamide\text{ Z 2 2 cyano 3 4 methoxyphenyl acrylamido 4 5 6 7 tetrahydrobenzo b thiophene 3 carboxamide}

Antioxidant Activity

Research indicates that tetrahydrobenzo[b]thiophene derivatives exhibit significant antioxidant properties. In a study evaluating various derivatives, the compound demonstrated the ability to scavenge free radicals effectively. The antioxidant activity was assessed using several methods:

  • DPPH Scavenging Activity : The compound showed a notable reduction in DPPH radical concentration.
  • Nitric Oxide Scavenging : It effectively inhibited nitric oxide production in vitro.
  • Lipid Peroxidation Inhibition : The compound reduced lipid peroxidation significantly.

The results of these studies suggest that the presence of the methoxy group on the phenyl ring enhances the antioxidant potential of the compound .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against several bacterial strains. The results indicated:

  • Inhibition Zones : Clear zones of inhibition were observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The diameter of these zones was measured to quantify antibacterial activity.
  • Mechanism of Action : The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of tetrahydrobenzo[b]thiophene derivatives have been documented in various studies. This particular compound was tested in models of inflammation and showed:

  • Reduction in Inflammatory Markers : It significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibition of COX Enzymes : The compound inhibited cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes .

Case Studies

  • Study on Hepatic Lipid Accumulation : In a study involving diet-induced obesity mice, compounds similar to this compound were shown to reduce hepatic lipid accumulation by inhibiting the SREBP-1c pathway. This suggests potential applications in metabolic disorders .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines (e.g., MCF-7 for breast cancer). The mechanism involved apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The tetrahydrobenzo[b]thiophene scaffold differentiates this compound from simpler thiophene derivatives. For example:

  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (e.g., Compound H in ) lack the tetrahydro ring system, reducing conformational rigidity and altering pharmacokinetic properties .
Substituent Effects on Bioactivity

The 4-methoxyphenyl group in the target compound confers distinct electronic and steric properties compared to analogs:

  • Antioxidant Activity : Compounds with electron-donating groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl in Compound H) exhibit superior radical scavenging, as hydroxyl groups enhance hydrogen-donating capacity. The 4-methoxy group in the target compound may offer moderate activity due to its weaker electron-donating nature .
  • Antibacterial Activity : Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) show enhanced potency against Gram-positive bacteria, likely due to increased lipophilicity. The 4-methoxy group may reduce efficacy in this context .
Stereochemical Considerations

The (Z)-configuration of the acrylamido group is a key distinction. For instance:

  • Ethyl 2-(2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () lacks stereochemical specificity in reported studies, highlighting the need for further investigation into how geometric isomerism affects target binding .
Antioxidant Activity (Comparative Data)
Compound Name Substituent on Phenyl Ring DPPH Scavenging (%) Nitric Oxide Inhibition (%) Reference
Target Compound (Z-configuration) 4-methoxy Not reported Not reported -
Compound H () 4-hydroxy-3,5-dimethoxy 82.4 75.6
Ethyl 2-(2-cyano-3-(4-chlorophenyl)acrylamido) 4-chloro 68.3 62.1

Key Insight : The absence of hydroxyl groups in the target compound may limit its antioxidant efficacy compared to analogs like Compound H .

Antibacterial Activity
Compound Name Substituent on Phenyl Ring MIC (μg/mL) vs. S. aureus Reference
Target Compound 4-methoxy Not tested -
Ethyl 2-(2-cyano-3-(4-chlorophenyl)acrylamido) 4-chloro 12.5
Compound 5a () 1,3-diphenyl-1H-pyrazol-4-yl 25.0

Key Insight : Halogenated derivatives exhibit stronger antibacterial activity, suggesting that the 4-methoxy group may prioritize other therapeutic pathways .

Optimization Challenges :

  • The (Z)-configuration requires precise control of reaction conditions (e.g., temperature, solvent polarity) to minimize isomerization .
  • Carboxamide vs. Carboxylate: Replacing ester groups (e.g., in ) with carboxamide improves aqueous solubility but may reduce membrane permeability .

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